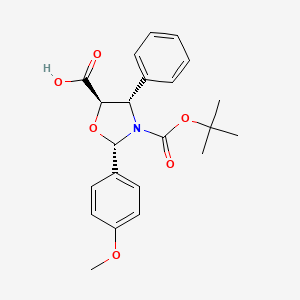

(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid

CAS No.:

Cat. No.: VC18719501

Molecular Formula: C22H25NO6

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H25NO6 |

|---|---|

| Molecular Weight | 399.4 g/mol |

| IUPAC Name | (2S,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19-/m0/s1 |

| Standard InChI Key | MSVWUXLRSKRKFZ-OTWHNJEPSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H]([C@@H](O[C@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid (CAS: 157580-39-7) has the molecular formula C₂₂H₂₅NO₆ and a molecular weight of 399.4 g/mol . The Boc group (-OC(O)C(CH₃)₃) at position 3 protects the nitrogen atom during synthetic processes, while the 4-methoxyphenyl (C₆H₄OCH₃) and phenyl (C₆H₅) groups at positions 2 and 4, respectively, contribute to steric and electronic modulation . The oxazolidine ring, a five-membered heterocycle containing oxygen and nitrogen, adopts a rigid conformation due to its chiral centers, which are critical for its function in asymmetric synthesis .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | (2S,4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid |

| Canonical SMILES | O=C([C@H]1C@HN(C(OC(C)(C)C)=O)C@HO1)O |

| InChI Key | MSVWUXLRSKRKFZ-OTWHNJEPSA-N |

| Melting Point | Not reported |

| Stability | Stable under dry, room-temperature storage |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound typically involves a multi-step sequence starting from chiral amino alcohols. A representative route includes:

-

Condensation: Reaction of a chiral amino alcohol (e.g., (2R,3S)-3-phenylisoserine) with 4-methoxybenzaldehyde to form the oxazolidine ring .

-

Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

-

Hydrolysis: Saponification of the methyl ester intermediate to yield the carboxylic acid functionality .

Key Reaction

Industrial-Scale Production

In docetaxel synthesis, this compound serves as the side chain for esterification with 10-deacetylbaccatin III. The process employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents to achieve high yields . Industrial batches prioritize chiral purity (>98% enantiomeric excess), validated via chiral HPLC .

Applications in Organic and Pharmaceutical Chemistry

Asymmetric Synthesis

The compound’s rigid oxazolidine scaffold induces high stereoselectivity in reactions such as:

-

Aldol Additions: The Boc group shields the nitrogen, directing nucleophilic attack to the desired face .

-

Cross-Couplings: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl structures with retained chirality .

Case Study: In the synthesis of β-peptide analogs, similar oxazolidines enforce helical conformations, enhancing metabolic stability .

Pharmaceutical Intermediate

As a docetaxel precursor, this compound’s carboxylic acid group reacts with the C-13 hydroxyl of 10-deacetylbaccatin III, forming the ester linkage critical for taxane anticancer activity . Docetaxel’s mechanism—stabilizing microtubules—relies on the precise stereochemistry imparted by this intermediate .

Table 2: Industrial Use in Taxane Synthesis

| Parameter | Detail |

|---|---|

| Coupling Efficiency | >85% yield under optimized conditions |

| Purity Requirements | ≥98% (HPLC) |

| Scale | Multi-kilogram batches in GMP facilities |

Research Advancements and Future Directions

Catalytic Applications

Recent studies explore its use in organocatalysis. For example, the oxazolidine nitrogen can activate carbonyl groups in asymmetric Michael additions, achieving enantioselectivities up to 95% ee .

Drug Delivery Systems

Functionalization of the carboxylic acid group with polyethylene glycol (PEG) chains enhances solubility for nanoparticle-based drug delivery .

Structural Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume